molecular formula C23H22O5 B11162933 methyl (4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate

methyl (4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate

Cat. No.: B11162933
M. Wt: 378.4 g/mol
InChI Key: QKXWXGSOFNCEGO-JXMROGBWSA-N
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Description

Methyl 2-(4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4,7-dimethylcoumarin with cinnamyl alcohol under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Biology: It is used in research related to enzyme inhibition and cellular signaling pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific optical or electronic characteristics.

Mechanism of Action

The mechanism by which methyl 2-(4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate exerts its effects involves interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or modulate signaling pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

Methyl 2-(4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[4,7-dimethyl-2-oxo-5-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]acetate

InChI

InChI=1S/C23H22O5/c1-15-12-19(27-11-7-10-17-8-5-4-6-9-17)22-16(2)18(14-21(24)26-3)23(25)28-20(22)13-15/h4-10,12-13H,11,14H2,1-3H3/b10-7+

InChI Key

QKXWXGSOFNCEGO-JXMROGBWSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OC/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC=CC3=CC=CC=C3

Origin of Product

United States

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